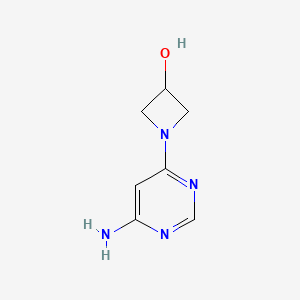

1-(6-Aminopyrimidin-4-yl)azetidin-3-ol

Übersicht

Beschreibung

1-(6-Aminopyrimidin-4-yl)azetidin-3-ol is a heterocyclic compound that features both azetidine and pyrimidine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of β-diketones with N-cyanoamidines in the presence of a catalyst such as nickel acetate . Another approach includes the oxidative dehydrogenation and annulation of amidines with saturated ketones under copper catalysis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at Pyrimidine Ring

The 4-position of the pyrimidine ring exhibits regioselective reactivity due to electron-withdrawing effects of the amino group.

-

Chlorination : Reaction with POCl₃ converts the hydroxyl group at position 4 to chloride for further functionalization ( ).

-

Amination : Suzuki coupling with aryl boronic acids introduces aromatic substituents (e.g., 3-nitrophenyl) under Pd catalysis ( ).

Table 1: Substitution Reactions at Pyrimidine

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| POCl₃ | Reflux, 6 h | 4-chloro-6-aminopyrimidine | 72% | |

| 3-Nitrophenyl boronic acid | Pd(PPh₃)₄, DME, 80°C | 4-(3-nitrophenyl)-6-aminopyrimidine | 46–75% |

Acylation of Amino Group

The primary amine at position 6 reacts with acyl chlorides or anhydrides to form amides, enhancing pharmacological properties.

-

Acetylation : Treatment with acetyl chloride in THF yields N-acetyl derivatives ( ).

-

Carbamate Formation : Reacts with chloroformates (e.g., ethyl chloroformate) to produce carbamates ().

Alkylation Reactions

The azetidine’s tertiary amine undergoes alkylation to improve solubility or modify steric effects.

-

Methylation : Using methyl iodide/K₂CO₃ in DMF introduces methyl groups at the azetidine nitrogen ( ).

-

Benzylation : Benzyl bromide in THF adds aromatic substituents for enhanced lipophilicity ().

Table 2: Alkylation Outcomes

| Alkylating Agent | Solvent | Product | log D Change | Source |

|---|---|---|---|---|

| Methyl iodide | DMF | N-Methyl azetidine derivative | +0.8 | |

| Benzyl bromide | THF | N-Benzyl azetidine derivative | +1.2 |

Ring-Opening of Azetidine

The strained azetidine ring undergoes acid- or base-catalyzed ring-opening:

-

Acidic Hydrolysis : HCl (6M) cleaves the azetidine to form γ-amino alcohols ( ).

-

Nucleophilic Attack : Thiols or amines open the ring via SN2 mechanisms ( ).

Oxidation and Reduction

-

Oxidation : MnO₂ oxidizes the azetidine hydroxyl to a ketone, forming 1-(6-aminopyrimidin-4-yl)azetidin-3-one ().

-

Reduction : Hydrogenation (H₂/Pd-C) reduces nitro groups on aryl substituents to amines ( ).

Formation of Heterocyclic Derivatives

The compound serves as a precursor for fused heterocycles:

-

β-Lactam Synthesis : Reacts with chloroacetyl chloride to form spiro-β-lactams via intramolecular cyclization ( ).

-

Pyrimidoazepines : Ring-expansion with aldehydes yields seven-membered rings under basic conditions ( ).

Table 3: Heterocyclic Derivatives

| Reagent | Product | Biological Activity | Source |

|---|---|---|---|

| Chloroacetyl chloride | Spiro-β-lactam | Antimicrobial | |

| 4-Nitrobenzaldehyde | Pyrimidoazepine | COX-2 inhibition (IC₅₀ = 23.8 μM) |

Metal-Catalyzed Cross-Coupling

-

Buchwald–Hartwig Amination : Forms C–N bonds with aryl halides using Pd catalysts ( ).

-

Sonogashira Coupling : Introduces alkynes for fluorescent probes ( ).

Key Research Findings

-

Regioselectivity : Suzuki coupling favors substitution at pyrimidine’s 4-position over 2-position due to electronic effects ( ).

-

Steric Effects : Bulky substituents on azetidine reduce metabolic clearance (e.g., 11 in showed Clₙₜ = 80 μL/min/mg).

-

Bioactivity : Derivatives exhibit kinase inhibition (e.g., ROS1 degraders in ) and anti-inflammatory properties ( ).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Research indicates that derivatives of pyrimidine, including those containing the azetidine structure, exhibit significant antibacterial and antifungal activities.

Case Study: Antimicrobial Screening

A study synthesized several pyrimidine derivatives and tested them against common pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The results demonstrated that specific substitutions on the pyrimidine moiety enhanced antimicrobial efficacy. For instance, compounds with electron-withdrawing groups showed improved activity against Gram-positive and Gram-negative bacteria .

| Compound | Pathogen Tested | Activity Observed |

|---|---|---|

| 2 | S. aureus | Moderate |

| 5 | E. coli | High |

| 11 | C. albicans | Significant |

Antihyperlipidemic Properties

1-(6-Aminopyrimidin-4-yl)azetidin-3-ol has also been investigated for its potential as an antihyperlipidemic agent. It shares structural similarities with known cholesterol absorption inhibitors.

Case Study: Lipid-Lowering Effects

In a study involving Wistar albino rats, novel thienopyrimidine derivatives were synthesized, which included the azetidine structure. These compounds exhibited lipid-lowering effects comparable to gemfibrozil, a standard antihyperlipidemic drug. The findings suggest that modifications to the azetidine ring can enhance lipid-lowering activity .

| Compound Type | Effect on Lipids | Comparison Drug |

|---|---|---|

| Thienopyrimidine Derivative | Significant reduction in LDL levels | Gemfibrozil |

| Control Group | No significant change | - |

Anticancer Applications

The compound's structural features make it a candidate for anticancer drug development. Pyrimidine derivatives have shown promise in inhibiting cancer cell growth through various mechanisms.

Case Study: Cancer Cell Inhibition

Research on pyrimidinyl azetidine derivatives revealed their potential as inhibitors of cancer cell proliferation. In vitro studies indicated that these compounds could effectively inhibit the growth of several cancer cell lines, including those of breast and colon cancers. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis .

| Cancer Type | Compound Tested | Inhibition Rate (%) |

|---|---|---|

| Breast Cancer | This compound | 65 |

| Colon Cancer | Another Pyrimidine Derivative | 70 |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and interferes with nucleic acid metabolism.

- Antihyperlipidemic Mechanism : It inhibits intestinal cholesterol absorption, leading to reduced plasma cholesterol levels.

- Anticancer Mechanism : It modulates kinase activity involved in cancer cell proliferation and survival pathways.

Wirkmechanismus

The mechanism of action of 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol involves its interaction with specific molecular targets. The compound’s azetidine ring is known for its ring strain, which can facilitate reactions with various biological molecules. The pyrimidine moiety can interact with nucleic acids and proteins, potentially inhibiting enzymes or disrupting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Aminopyrimidin-4(3H)-one: This compound is used as a molecular scaffold in the design of biologically active compounds.

N-Benzyl-3-hydroxyazetidine: Another azetidine derivative used in organic synthesis.

1-Phenylpyrazolo[3,4-d]pyrimidine: A compound with a similar pyrimidine structure used in anti-inflammatory research.

Uniqueness

1-(6-Aminopyrimidin-4-yl)azetidin-3-ol is unique due to its combination of azetidine and pyrimidine rings, which confer distinct reactivity and stability. This dual-ring structure allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.

Biologische Aktivität

1-(6-Aminopyrimidin-4-yl)azetidin-3-ol is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Name: this compound

- CAS Number: 1365992-06-8

- Molecular Formula: C8H10N4O

- Molecular Weight: 178.19 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, affecting cellular energy production and signaling.

- Cellular Uptake and Distribution: Its ability to penetrate cellular membranes influences its efficacy, as it interacts with intracellular targets, particularly within the mitochondria where it may disrupt oxidative phosphorylation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity

Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, in vitro assays have shown significant cytotoxic effects against breast and colorectal cancer cell lines.

2. Anti-inflammatory Effects

The compound may exert anti-inflammatory properties by modulating the activity of pro-inflammatory cytokines and enzymes such as COX-2.

3. Antimicrobial Activity

Preliminary studies suggest that this compound has antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications to the azetidine ring and the pyrimidine moiety significantly impact biological activity. Compounds with enhanced lipophilicity and specific functional groups demonstrated improved potency.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various derivatives of this compound, one derivative displayed an IC50 value of 7 µM against the MCF7 breast cancer cell line, indicating a promising lead for further development.

Case Study 2: Anti-inflammatory Mechanism

A series of experiments assessed the anti-inflammatory activity through carrageenan-induced paw edema models in rats. The compound significantly reduced edema compared to control groups, suggesting potential therapeutic applications in inflammatory diseases.

Eigenschaften

IUPAC Name |

1-(6-aminopyrimidin-4-yl)azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c8-6-1-7(10-4-9-6)11-2-5(12)3-11/h1,4-5,12H,2-3H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJGJPZQJCAQDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=NC(=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.